1-Ethyl-3-imidazol-1-ylmethyl-1H-indole
Description
Historical Context and Significance of Indole (B1671886) and Imidazole (B134444) Heterocycles in Chemical Research
The fields of medicinal and organic chemistry are deeply rooted in the study of heterocyclic compounds, with indole and imidazole rings holding particularly prominent positions. ijpsr.com
The history of indole chemistry began with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized the core indole structure by reducing oxindole. wikipedia.org By the 1930s, interest in the indole scaffold intensified as its presence was identified in a vast number of important biological molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgbiocrates.com Today, the indole nucleus is recognized as a "privileged scaffold," a framework that is able to interact with multiple biological targets, leading to its presence in numerous approved drugs with a wide range of activities, such as anticancer, antihypertensive, and antidepressant agents. wisdomlib.orgnih.gov
The imidazole ring was first synthesized by Heinrich Debus in 1858. mdpi.com It is a five-membered aromatic ring containing two nitrogen atoms and is a fundamental component of many biological systems. ingentaconnect.com For instance, it forms the side chain of the amino acid histidine, which plays a critical role in enzyme catalysis. mdpi.com The imidazole moiety is also found in histamine (B1213489), a key molecule in immunological responses, and in the purine (B94841) bases of nucleic acids. mdpi.com Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, have made it a "privileged structure" in drug discovery. mdpi.comnih.gov Consequently, imidazole derivatives are found in a wide array of therapeutic agents, including antifungal, antimicrobial, and anticancer drugs. dovepress.com
Rationale for Investigating Hybrid Indole-Imidazole Structures, with Emphasis on 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole
The strategy of creating hybrid molecules, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful tool in drug design. This approach aims to develop new chemical entities with potentially improved affinity, enhanced efficacy, or a novel mechanism of action compared to the individual parent molecules. researchgate.net By combining different bioactive fragments, researchers hope to achieve synergistic effects, target multiple biological pathways simultaneously, or overcome drug resistance. researchgate.netnih.gov
The combination of the indole and imidazole scaffolds is of particular interest due to the established biological importance of both heterocycles. nih.gov The goal of creating indole-imidazole hybrids is to harness the favorable properties of each ring system into a single molecule. The resulting compound could potentially exhibit a unique biological activity profile that is distinct from simple indole or imidazole derivatives.
Within this framework, this compound is a specific example of such a hybrid. Its structure features:
An indole core , substituted at the N-1 position with an ethyl group. N-alkylation of indoles is a common strategy to modify the molecule's physicochemical properties and biological activity. northwestern.edu
An imidazole ring , linked to the C-3 position of the indole via a methylene (B1212753) bridge (-CH2-). The C-3 position of indole is a frequent site for substitution in biologically active molecules.
The ethyl group on the indole nitrogen and the specific linkage to the imidazole ring define the unique chemical identity of this compound and distinguish it from other potential indole-imidazole hybrids. The investigation of such a specific structure is driven by the hypothesis that these precise modifications could lead to valuable interactions with biological targets.
Current Research Landscape and Gaps for this compound
Despite the strong rationale for designing and studying indole-imidazole hybrids, the current publicly available scientific literature on this compound is exceptionally limited. A thorough review of chemical and biomedical databases reveals a significant research gap concerning this specific molecule.
The compound is listed in the Therapeutic Target Database, where it is classified as an "investigative" drug. However, this entry does not provide associated research data, target information, or citations to primary literature. This suggests that while the compound may have been synthesized and is part of chemical libraries for screening, detailed studies on its synthesis, characterization, and biological activity have not been published or are not widely accessible.
This lack of specific data for this compound is a critical knowledge gap. While general synthetic methods for N-alkylated indoles and the creation of indole-imidazole linkages are known, a dedicated study outlining the optimal synthesis and purification of this specific compound is absent. northwestern.edu Furthermore, there are no published reports on its physicochemical properties, its potential biological targets, or any evaluation of its activity in biological assays. Consequently, its potential as a therapeutic agent or a research tool remains entirely unexplored and represents an open area for future investigation.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
Note: The following data is computationally predicted and has not been experimentally verified. It serves as an estimation of the compound's properties.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₄H₁₅N₃ | |
| Molecular Weight | 225.29 | g/mol |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 225.126597879 | Da |
| Topological Polar Surface Area | 28.8 | Ų |
| Heavy Atom Count | 17 | |
| Formal Charge | 0 | |
| Complexity | 275 |
Structure
3D Structure
Properties
CAS No. |
72818-64-5 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-3-(imidazol-1-ylmethyl)indole |
InChI |
InChI=1S/C14H15N3/c1-2-17-10-12(9-16-8-7-15-11-16)13-5-3-4-6-14(13)17/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
KIIFZBAPVHIJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN3C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Spectroscopic Characterization of 1 Ethyl 3 Imidazol 1 Ylmethyl 1h Indole
Synthetic Approaches for the Core 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole Structure
The construction of the target molecule hinges on the formation of two key linkages: the ethyl group at the N1 position of the indole (B1671886) and the methylene (B1212753) bridge connecting the indole C3 position to the N1 position of the imidazole (B134444) ring.
Multi-Step Synthetic Strategies
A common and controllable approach to this compound involves a linear sequence of reactions, starting with the modification of an indole precursor. A plausible pathway begins with the N-alkylation of indole followed by functionalization at the C3 position to enable the linkage to imidazole.
A primary route involves the initial synthesis of 1-ethyl-1H-indole. This can be accomplished by treating indole with a suitable ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Once 1-ethyl-1H-indole is obtained, the next step is the introduction of a functional group at the C3 position. A widely used method for this is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and DMF to formylate the indole ring, yielding 1-ethyl-1H-indole-3-carbaldehyde. google.com This aldehyde is a key intermediate.
The aldehyde can then be converted into a suitable precursor for coupling with imidazole. One common strategy is the reduction of the aldehyde to the corresponding alcohol, (1-ethyl-1H-indol-3-yl)methanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). Subsequently, the hydroxyl group is transformed into a better leaving group, typically a halide, by reacting the alcohol with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 3-(chloromethyl)-1-ethyl-1H-indole or 3-(bromomethyl)-1-ethyl-1H-indole, respectively.
In the final step, the 3-(halomethyl)-1-ethyl-1H-indole is reacted with imidazole. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in a suitable solvent like acetonitrile (B52724) or DMF to afford the target compound, this compound. beilstein-journals.orggoogle.com
| Step | Reactant | Reagents | Product |
| 1 | Indole | Ethyl iodide, Sodium hydride, DMF | 1-Ethyl-1H-indole |
| 2 | 1-Ethyl-1H-indole | POCl₃, DMF | 1-Ethyl-1H-indole-3-carbaldehyde |
| 3 | 1-Ethyl-1H-indole-3-carbaldehyde | Sodium borohydride | (1-Ethyl-1H-indol-3-yl)methanol |
| 4 | (1-Ethyl-1H-indol-3-yl)methanol | Thionyl chloride | 3-(Chloromethyl)-1-ethyl-1H-indole |
| 5 | 3-(Chloromethyl)-1-ethyl-1H-indole | Imidazole, Potassium carbonate | This compound |
One-Pot Reaction Protocols
One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel. For the synthesis of this compound, a Mannich-type reaction represents a plausible one-pot strategy. nih.govuobaghdad.edu.iq
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.com In this context, 1-ethyl-1H-indole serves as the active hydrogen component, formaldehyde (B43269) as the aldehyde, and imidazole as the amine component.
The reaction is typically acid-catalyzed and proceeds through the formation of an Eschenmoser's salt precursor from formaldehyde and imidazole, which then undergoes electrophilic substitution at the C3 position of the 1-ethyl-1H-indole. The reaction conditions would need to be optimized to favor the direct formation of the desired product while minimizing side reactions. While specific protocols for this exact combination are not widely reported, the general applicability of the Mannich reaction to indoles is well-established. chemtube3d.com
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |
| 1-Ethyl-1H-indole | Formaldehyde | Imidazole | Acetic acid / Ethanol | This compound |
Utilization of Gramine (B1672134) or Analogous Precursors
Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a naturally occurring indole alkaloid that serves as an excellent synthetic precursor for various 3-substituted indoles. ekb.eg The dimethylamino group of gramine is a good leaving group, particularly after quaternization, and can be displaced by a variety of nucleophiles.
A synthetic route to the target compound could therefore begin with the preparation of a gramine analogue. First, indole is ethylated at the N1 position to give 1-ethyl-1H-indole as described previously. This is followed by a Mannich reaction with formaldehyde and dimethylamine (B145610) to produce 1-ethylgramine (1-ethyl-3-((dimethylamino)methyl)-1H-indole).
The dimethylamino group of 1-ethylgramine can then be displaced by imidazole. This substitution is often facilitated by first quaternizing the dimethylamino group with an alkyl halide, such as methyl iodide, to form a more reactive quaternary ammonium (B1175870) salt. This salt is then treated with the sodium salt of imidazole (prepared by reacting imidazole with a strong base like sodium hydride) to yield this compound.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 1-Ethyl-1H-indole | Formaldehyde, Dimethylamine | 1-Ethyl-3-((dimethylamino)methyl)-1H-indole (1-Ethylgramine) |
| 2 | 1-Ethylgramine | Methyl iodide | 1-Ethyl-3-(((trimethylammonio)methyl)-1H-indole iodide |
| 3 | Quaternary salt | Sodium imidazolide | This compound |
Derivatization Strategies for Analogues of this compound for Structure-Activity Exploration
To investigate the structure-activity relationship (SAR) of this class of compounds, the synthesis of analogues with modifications at various positions is essential. Key areas for derivatization include the N1 position of the indole ring and the imidazole moiety.
N1-Substitution Modifications on the Indole Ring
Varying the substituent at the N1 position of the indole ring can significantly impact the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its biological activity. Starting from a common intermediate, 3-(imidazol-1-ylmethyl)-1H-indole, a variety of substituents can be introduced at the N1 position.
The synthesis of the 3-(imidazol-1-ylmethyl)-1H-indole precursor would follow a similar multi-step strategy as outlined in 2.1.1, but without the initial N-ethylation step. Once this core is obtained, N-alkylation can be achieved using various alkylating agents in the presence of a base. organic-chemistry.orgnih.gov
For example, treatment of 3-(imidazol-1-ylmethyl)-1H-indole with different alkyl halides (e.g., benzyl (B1604629) bromide, propyl iodide) in the presence of a base like sodium hydride or potassium carbonate would yield a series of N1-substituted analogues. ekb.egnih.gov The choice of solvent and base is crucial for achieving good yields and avoiding side reactions.
| Precursor | Alkylating Agent | Base | Product |
| 3-(Imidazol-1-ylmethyl)-1H-indole | Benzyl bromide | Sodium hydride | 1-Benzyl-3-(imidazol-1-ylmethyl)-1H-indole |
| 3-(Imidazol-1-ylmethyl)-1H-indole | Propyl iodide | Potassium carbonate | 1-Propyl-3-(imidazol-1-ylmethyl)-1H-indole |
| 3-(Imidazol-1-ylmethyl)-1H-indole | Allyl chloride | Cesium carbonate | 1-Allyl-3-(imidazol-1-ylmethyl)-1H-indole |
Structural Variations on the Imidazole Moiety
The synthesis of substituted imidazoles can be accomplished through various methods, such as the Radziszewski reaction or other multi-component reactions. rsc.orgisca.me For instance, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate (B1210297) can provide access to a wide array of 2,4,5-trisubstituted imidazoles. tsijournals.comhakon-art.com
Once the desired substituted imidazole is prepared, it can be coupled with 3-(halomethyl)-1-ethyl-1H-indole (as prepared in section 2.1.1). The nucleophilic substitution reaction would proceed similarly, with the substituted imidazole acting as the nucleophile. For example, reacting 2-methylimidazole (B133640) or 4-phenylimidazole (B135205) with 3-(chloromethyl)-1-ethyl-1H-indole would yield analogues with substituents on the imidazole ring. The regioselectivity of the alkylation on unsymmetrical imidazoles can sometimes be a challenge, potentially leading to a mixture of N1 and N3 alkylated products. sci-hub.sesemanticscholar.org
| Indole Precursor | Imidazole Derivative | Base/Solvent | Product |
| 3-(Chloromethyl)-1-ethyl-1H-indole | 2-Methylimidazole | K₂CO₃ / Acetonitrile | 1-Ethyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1H-indole |
| 3-(Chloromethyl)-1-ethyl-1H-indole | 4-Phenylimidazole | NaH / DMF | 1-Ethyl-3-((4-phenyl-1H-imidazol-1-yl)methyl)-1H-indole |
| 3-(Chloromethyl)-1-ethyl-1H-indole | 4,5-Dichloroimidazole | Et₃N / THF | 1-Ethyl-3-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1H-indole |
Modifications at the C3-Linkage of the Indole Ring
The synthesis of this compound would likely involve the creation of a methylene bridge at the C3 position of the 1-ethylindole core, connecting it to the N1 position of an imidazole ring. Common synthetic routes for creating such C3-linkages in indole derivatives include the Mannich reaction, which involves an amine, formaldehyde, and a C-H acidic compound (in this case, 1-ethylindole). Another potential route is the direct alkylation of imidazole with a pre-functionalized indole, such as 1-ethyl-3-(halomethyl)-1H-indole. However, no specific literature could be found that applies these methods to produce the title compound. Research on related structures, such as 3-substituted-1H-imidazol-5-yl-1H-indoles, focuses on a different linkage point on the imidazole ring and thus is not directly applicable.
Comprehensive Spectroscopic and Diffraction-Based Characterization Techniques
Without access to a synthesized and purified sample of this compound, no experimental data for its characterization can be provided. The following sections outline the types of data that would be expected from such analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy would be essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methylene bridge (a singlet), and distinct aromatic protons for both the indole and imidazole rings. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, confirming the connectivity of the molecular framework. While data exists for precursors like 1-ethyl-1H-indole-3-carbaldehyde, this information cannot be extrapolated to the final product.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum would reveal the presence of key functional groups. Characteristic absorption bands for C-H stretching in the aromatic rings and the alkyl groups, as well as C=C and C-N stretching vibrations within the heterocyclic systems, would be anticipated.
Mass Spectrometry (e.g., ESI-MS, HRMS)
Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of the molecular formula, C₁₄H₁₅N₃.
Elemental Analysis
Elemental analysis would determine the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The theoretical values for C₁₄H₁₅N₃ are approximately C, 74.64%; H, 6.71%; and N, 18.65%. Experimental results from a synthesized sample would be expected to align closely with these calculated values.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Ethyl 3 Imidazol 1 Ylmethyl 1h Indole Derivatives
Systematic Examination of Substituent Effects on Biological Potency
The biological activity of 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole derivatives is highly sensitive to the nature and position of substituents on both the indole (B1671886) and imidazole (B134444) moieties, as well as the linker connecting them.
Impact of N-Substitution Patterns on the Indole Moiety
Modifications at the N1 position of the indole ring have a significant impact on the biological profile of these compounds. N-substituted indole derivatives have been associated with a range of pharmacological effects, including anti-inflammatory, antimicrobial, antipsychotic, and antifungal activities. nih.gov For instance, the introduction of tertiary amino and phenyl groups at the N1 position has been shown to confer significant activity against Staphylococcus aureus. nih.gov However, in some cases, the absence of substitution at the N1 position can be beneficial, with certain N1-unsubstituted indole derivatives exhibiting strong cytoprotective properties. nih.gov This highlights the nuanced role of the N1 substituent in dictating the specific biological outcome.
The versatility of the indole scaffold, particularly at the C3 position, allows for extensive functionalization to generate diverse structures with a wide array of biological activities, including anticancer, antitubercular, antimicrobial, and antioxidant effects. nih.gov The ability of the nitrogen-containing indole ring to be easily deprotonated and protonated facilitates weak interactions such as π-π stacking, hydrogen bonds, and dipole-dipole interactions with biological targets, contributing to their bioactivity. researchgate.net
Role of Imidazole Ring Electronic and Steric Modifications
The imidazole ring is a critical component for the biological activity of these compounds, and its electronic and steric properties can be fine-tuned through substitution. The imidazole ring itself can interact with various cations, anions, and biomolecules. clinmedkaz.org The presence of different functional groups on this nitrogenous heterocycle allows for the development of compounds with a broad spectrum of pharmacological effects. clinmedkaz.org
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The ethyl group attached to the imidazole ring can exist in different conformations, such as planar and non-planar, with respect to the imidazolium (B1220033) ring plane. nih.gov These conformers are in equilibrium, and the non-planar conformation is often energetically more favorable. nih.govarxiv.org The specific conformation adopted by the molecule upon binding to its biological target is known as the bioactive conformation.
Theoretical calculations and experimental techniques like Raman spectroscopy have been employed to study the conformational preferences of related imidazolium salts. nih.gov These studies have revealed the presence of multiple stable conformers in solution. nih.gov The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is crucial for its potency. The main skeleton of these molecules can be described as two methylene-bridged subunits, with the aromatic rings of the indole and the other heterocyclic moiety inclined at various angles to each other. nih.gov
Insights from Metal Coordination Chemistry on SAR (e.g., Zinc(II) Complexation)
The imidazole moiety of this compound derivatives is an excellent ligand for metal ions, and the study of their metal complexes has provided valuable insights into their SAR. Zinc(II) complexes, in particular, have been synthesized and characterized to understand their structural and biological properties. nih.gov The coordination of these indole-imidazole ligands to a Zn(II) ion occurs through the imidazole nitrogen atom. nih.gov
Regioselectivity and Stereochemical Considerations in Biological Recognition
The specific arrangement of atoms in space, including regioselectivity and stereochemistry, is critical for the biological recognition of this compound derivatives. In many cases, only one enantiomer of a chiral compound is responsible for the observed biological activity.
For instance, in a series of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles, which are potent and selective aromatase inhibitors, the inhibitory activity was found to be stereoselective. nih.gov Chiral chromatography allowed for the separation of the enantiomers, revealing that one enantiomer was significantly more active than the other. nih.gov This highlights the importance of a specific three-dimensional orientation for effective binding to the active site of the target enzyme. The regioselectivity of substitution on both the indole and imidazole rings also plays a crucial role in determining the biological activity profile.
Computational Chemistry and Theoretical Modeling Applied to 1 Ethyl 3 Imidazol 1 Ylmethyl 1h Indole
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole, this involves docking the compound into the active site of a protein target to predict its binding affinity and mode.
Studies on similar indole (B1671886) and imidazole-containing derivatives have demonstrated their potential to bind to a variety of biological targets. For instance, molecular docking of 3-ethyl-1H-indole derivatives against the cyclooxygenase-2 (COX-2) enzyme predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com These interactions were stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site. ajchem-a.com Similarly, docking studies of other indole-imidazole hybrids have identified potential interactions with targets like (p)ppGpp synthetases, FtsZ proteins, and pyruvate (B1213749) kinases, which are crucial in bacterial survival. mdpi.com For this compound, the imidazole (B134444) nitrogen and the indole NH group would be expected to act as key hydrogen bond donors or acceptors, while the aromatic rings would participate in hydrophobic and π-π stacking interactions.
Following docking, Molecular Dynamics (MD) simulations are employed to study the stability of the predicted ligand-protein complex over time. An MD simulation of an imidazole derivative targeting the COX-2 enzyme showed that key metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg) can confirm the stability of the complex. nih.gov Such simulations for this compound would provide crucial information on the dynamic behavior of the compound in a biological environment, validating the initial docking predictions and revealing the persistence of key interactions. nih.govresearchgate.net
| Computational Technique | Application to this compound | Typical Findings from Analogues |
| Molecular Docking | Predicts binding pose and affinity to protein targets (e.g., kinases, enzymes). | Binding energies ranging from -6 to -12 kcal/mol; identification of key interacting amino acid residues. ajchem-a.com |
| Molecular Dynamics | Assesses the stability of the ligand-protein complex in a simulated physiological environment. | Stable RMSD values over simulation time (e.g., 100 ns); persistent hydrogen bonding and hydrophobic contacts. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds.
For a series of compounds including this compound, a QSAR model would be developed using a training set of molecules with known activities. nih.gov Descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties, steric effects) of the molecules are calculated and correlated with their biological activity. Studies on indole-azole analogues have successfully used descriptors like MATS4s (Moran autocorrelation of lag 4 weighted by atomic Sanderson electronegativities) and AVP-0 (Average Valence Path of order 0) to build robust QSAR models with high predictive power (R² > 0.9). colab.wsscilit.com Such a model could predict the activity of this compound and guide the design of more potent analogues by identifying which structural features are most important for activity. colab.wsnih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide deep insights into its electronic properties and reactivity.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comorientjchem.org Studies on indole and imidazole derivatives using the B3LYP functional have shown that these calculations can reliably predict heats of formation and relative stability. The Molecular Electrostatic Potential (MEP) map, another output of DFT, visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the nitrogen atoms of the imidazole ring are expected to be nucleophilic sites, prone to interacting with electrophilic parts of a biological target. mdpi.com
| DFT Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity in oxidation reactions and interactions with electron-deficient species. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity in reduction reactions and interactions with electron-rich species. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. orientjchem.org |
| MEP Map | Visualizes electrostatic potential on the molecule's surface. | Identifies sites for nucleophilic (red) and electrophilic (blue) attacks, guiding understanding of intermolecular interactions. mdpi.com |
Semi-Empirical Quantum Mechanical Calculations for Conformational Landscapes
To understand the full range of three-dimensional shapes, or conformations, that this compound can adopt, computational chemists often use semi-empirical quantum mechanical methods. These methods are faster than DFT because they use parameters derived from experimental data to simplify some of the complex calculations. cwu.edu
This speed allows for the exploration of the molecule's entire "conformational landscape." For a flexible molecule like this compound, which has rotatable bonds between the indole, methyl, and imidazole groups, determining the lowest energy (most stable) conformations is crucial. The biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a protein's binding site. Semi-empirical calculations can efficiently map out the potential energy surface, identifying stable conformers and the energy barriers between them, which is essential for understanding its dynamic behavior and interaction capabilities. cwu.eduresearchgate.net
Analysis of Noncovalent Interactions in Protein Binding
The binding of a ligand like this compound to a protein is governed by a network of noncovalent interactions. nih.gov A detailed analysis of these interactions is fundamental to rational drug design.
Hydrogen Bonding: The nitrogen atoms in the imidazole ring and the N-H group of the indole ring can act as hydrogen bond acceptors and donors, respectively. These are directional interactions that contribute significantly to binding affinity and specificity. nih.gov
π-π Stacking: The aromatic indole and imidazole rings can engage in π-π stacking interactions with aromatic amino acid residues in the protein target, such as phenylalanine, tyrosine, and tryptophan.
C-H···π Interactions: The ethyl group and the C-H bonds on the aromatic rings can interact with the electron-rich π systems of the protein's aromatic residues. These interactions, though weaker than hydrogen bonds, are numerous and collectively contribute to the stability of the complex.
Predictive Computational Tools for Pharmacokinetic and Biopharmaceutical Properties (e.g., ADMET prediction methodologies)
Before a compound can be considered a drug candidate, its pharmacokinetic properties must be evaluated. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with poor pharmacokinetic profiles. researchgate.net
For this compound, various models can predict properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity. mdpi.commdpi.com The imidazole and indole scaffolds are common in many known drugs, and their presence generally influences properties like solubility and metabolic stability. researchgate.net Predictive models, often based on large datasets of existing drugs, can provide a "bioavailability radar" or a "drug-likeness" score, offering a rapid assessment of the compound's potential to be developed into an orally available drug. mdpi.comnih.gov
Metabolic Fate and Biotransformation Pathways of Indole Imidazole Conjugates
General Metabolic Processes of Indole (B1671886) Scaffolds (e.g., Aromatic Hydroxylation, Phase II Conjugation)
The indole ring system is a common structural motif in numerous natural products and pharmaceuticals, and its metabolism has been extensively studied. The primary route of Phase I metabolism for the indole scaffold is aromatic hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. This process introduces a hydroxyl group onto the aromatic ring, increasing its polarity. For indole itself, hydroxylation can occur at various positions, with the formation of 3-hydroxyindole (indoxyl) and 6-hydroxyindole (B149900) being significant pathways. nih.govmdpi.com Indoxyl is known to be a transient product that can be further oxidized. nih.gov
Following Phase I hydroxylation, the newly introduced hydroxyl groups serve as handles for Phase II conjugation reactions. nih.govhyphadiscovery.com These reactions involve the attachment of endogenous polar molecules, which further enhances water solubility and facilitates excretion. The two major Phase II pathways for hydroxylated indole metabolites are glucuronidation and sulfation. nih.govnih.govnih.govresearchgate.net
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid to the hydroxyl group of the metabolite. nih.govwikipedia.org
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated indole. nih.govhyphadiscovery.com The resulting sulfate (B86663) conjugates are highly water-soluble and readily eliminated. nih.gov
In the context of 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole, the indole ring is substituted at the N-1 and C-3 positions. The N-ethyl group can also be a target for metabolic enzymes, potentially undergoing N-dealkylation to yield 3-imidazol-1-ylmethyl-1H-indole. Furthermore, the ethyl group itself could be hydroxylated. Aromatic hydroxylation is anticipated to occur on the benzene (B151609) portion of the indole ring, likely at the C-4, C-5, C-6, or C-7 positions.
General Metabolic Processes of Imidazole (B134444) Scaffolds (e.g., Oxidative Ring Opening, Imine Formation)
The imidazole ring, another key component of many pharmaceuticals, also undergoes extensive metabolism. One of the significant metabolic pathways for the imidazole scaffold is oxidative ring opening. This process can lead to the formation of more linear and polar metabolites. Photosensitized oxidation of imidazole can result in the formation of photo-oxidation products, indicating the ring's susceptibility to oxidative cleavage. rsc.org
Another important metabolic route for imidazole-containing compounds is N-glucuronidation. hyphadiscovery.comnih.govnih.gov This Phase II conjugation reaction can occur on one of the nitrogen atoms of the imidazole ring, particularly in 1-substituted imidazoles. nih.gov The formation of these N-glucuronides is a significant pathway for the metabolism of many imidazole-based drugs. hyphadiscovery.comnih.gov Human liver microsomes have been shown to form N-glucuronides of 4-arylalkyl-1H-imidazoles with high activity. nih.gov
For this compound, the imidazole ring is a likely site for oxidative metabolism. Additionally, direct N-glucuronidation on the imidazole nitrogen that is not part of the linkage to the indole methyl group is a plausible metabolic pathway.
Role of Cytochrome P450 (CYP) Enzymes in Biotransformation
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism for a vast array of xenobiotics, including indole and imidazole derivatives. mdpi.comnih.gov Different CYP isoforms exhibit varying substrate specificities.
The oxidation of the indole ring is catalyzed by several CYP enzymes, with CYP2A6, CYP2C19, and CYP2E1 being particularly active in the formation of various hydroxylated metabolites. nih.govmdpi.com For instance, CYP2E1 is a major enzyme responsible for the oxidation of indole to indoxyl. researchgate.net
The metabolism of imidazole-containing drugs is also heavily reliant on CYP enzymes. A review of FDA-approved imidazole-based small molecules revealed that CYP3A4 and CYP3A5 are the core enzymes involved in their metabolism. nih.gov These enzymes are responsible for a wide range of oxidative reactions.
Given the structure of this compound, it is highly probable that its biotransformation is mediated by multiple CYP isoforms. The indole moiety would likely be targeted by CYP2 family enzymes, while the imidazole portion could be a substrate for CYP3A4/5.
Identification of Major Metabolites and Pathways
While specific metabolic studies on this compound are not available in the reviewed literature, a predictive model of its major metabolites can be constructed based on the known metabolic pathways of its constituent scaffolds.
Phase I Metabolites:
Hydroxylated Indole Ring Metabolites: Aromatic hydroxylation of the benzene portion of the indole ring is expected to be a major pathway, leading to the formation of various mono-hydroxylated isomers (e.g., 4-, 5-, 6-, or 7-hydroxy-1-ethyl-3-imidazol-1-ylmethyl-1H-indole).
N-Deethylated Metabolite: Oxidative dealkylation of the N-ethyl group would yield 3-imidazol-1-ylmethyl-1H-indole.
Hydroxylated Ethyl Group Metabolite: Hydroxylation of the ethyl side chain could also occur, forming 1-(2-hydroxyethyl)-3-imidazol-1-ylmethyl-1H-indole.
Oxidized Imidazole Ring Metabolites: The imidazole ring could undergo oxidation, potentially leading to ring-opened products.
Phase II Metabolites:
Glucuronide and Sulfate Conjugates: The hydroxylated indole metabolites generated in Phase I are expected to undergo extensive Phase II conjugation to form O-glucuronides and O-sulfates.
N-Glucuronide of Imidazole: Direct N-glucuronidation of the imidazole ring is a plausible pathway, forming a quaternary ammonium-linked glucuronide.
The following table summarizes the probable metabolic pathways:
| Phase | Reaction Type | Probable Site of Metabolism | Potential Metabolites |
| Phase I | Aromatic Hydroxylation | Indole Ring (Benzene portion) | Hydroxy-1-ethyl-3-imidazol-1-ylmethyl-1H-indole isomers |
| N-Dealkylation | N-1 Ethyl group of Indole | 3-imidazol-1-ylmethyl-1H-indole | |
| Aliphatic Hydroxylation | N-1 Ethyl group of Indole | 1-(2-hydroxyethyl)-3-imidazol-1-ylmethyl-1H-indole | |
| Oxidation | Imidazole Ring | Oxidized and ring-opened imidazole derivatives | |
| Phase II | O-Glucuronidation | Hydroxylated Indole Metabolites | Hydroxy-1-ethyl-3-imidazol-1-ylmethyl-1H-indole-O-glucuronide |
| O-Sulfation | Hydroxylated Indole Metabolites | Hydroxy-1-ethyl-3-imidazol-1-ylmethyl-1H-indole-O-sulfate | |
| N-Glucuronidation | Imidazole Ring | 1-Ethyl-3-(imidazolium-1-ylmethyl)-1H-indole glucuronide |
Investigation of Potential for Reactive Intermediate Formation
The metabolic activation of xenobiotics to form reactive intermediates is a significant concern in drug development, as these intermediates can covalently bind to cellular macromolecules, leading to toxicity. Indole derivatives have been implicated in the formation of reactive metabolites. For instance, the oxidation of certain 3-alkylindoles can lead to the formation of reactive electrophilic species.
While there is no direct evidence for the formation of reactive intermediates from this compound, the potential exists through several theoretical pathways:
Epoxidation of the Indole Ring: CYP-mediated epoxidation of the indole double bond could lead to the formation of a reactive epoxide intermediate.
Formation of Quinone-type Metabolites: Further oxidation of hydroxylated indole metabolites could potentially form reactive quinone-imine or quinone-methide species.
Oxidative Cleavage of the Imidazole Ring: The oxidative opening of the imidazole ring could generate reactive dicarbonyl species.
Further in vitro studies, such as trapping experiments with nucleophiles like glutathione, would be necessary to definitively assess the potential for reactive intermediate formation during the metabolism of this compound.
Correlation of Structural Features with Metabolic Stability and Site of Metabolism
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and duration of action. Structural features can significantly influence how a molecule is metabolized.
N-Alkylation of the Indole Ring: The presence of the ethyl group at the N-1 position of the indole ring is expected to influence its metabolic profile. While N-dealkylation is a possible metabolic route, N-alkylation can sometimes protect the indole nitrogen from other metabolic transformations. The length and nature of the N-alkyl substituent can impact the rate of metabolism. mdpi.com
Substitution at the C-3 Position: The bulky imidazol-1-ylmethyl substituent at the C-3 position of the indole ring may sterically hinder the enzymatic access to the C-2 and C-3 positions of the indole's pyrrole (B145914) ring, potentially directing metabolism towards the benzene portion of the indole ring or the N-ethyl group. The structure-activity relationships of indole-derived compounds suggest that modifications at the C-3 position can significantly alter their biological and metabolic properties. researchgate.net
Imidazole Ring: The electronic properties of the imidazole ring can influence its susceptibility to oxidation. The cytoprotective activity of some indole-imidazole hybrids has been shown to be related to the electronic nature of substituents on the imidazole ring. nih.gov
Future Directions and Advanced Research Perspectives for 1 Ethyl 3 Imidazol 1 Ylmethyl 1h Indole
Development of Next-Generation Analogues with Tuned Bioactivity Profiles
The future development of 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole hinges on the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and tailored bioactivity. Structure-activity relationship (SAR) studies have shown that modifications to both the indole (B1671886) and imidazole (B134444) rings can significantly impact biological effects. mdpi.com
Future work will focus on creating extensive libraries of analogues by introducing a variety of substituents at key positions. For instance, probing the effect of different halogen substitutions (fluorine, chlorine, bromine) on the indole ring can modulate the electronic properties of the molecule, potentially enhancing its antimicrobial or anticancer efficacy. mdpi.com Similarly, modifying the ethyl group at the N-1 position of the indole or the substituent on the imidazole ring can fine-tune the compound's interaction with biological targets.
A particularly innovative approach involves the synthesis of organometallic complexes. Research has demonstrated that coordinating indole-imidazole ligands with metal ions, such as Zinc (II), can significantly enhance their biological functionalities, including cytoprotective and antioxidant activities. mdpi.comnih.govresearchgate.net This strategy opens a new avenue for creating analogues with novel mechanisms of action and improved therapeutic profiles.
Table 1: Strategies for Analogue Development
| Strategy | Rationale | Potential Outcome |
|---|---|---|
| Indole Ring Substitution | Modulate electronic properties and steric bulk. | Enhanced target binding, improved potency (e.g., anti-MRSA activity). mdpi.com |
| Imidazole N-substituent Modification | Alter solubility, lipophilicity, and target interaction. | Tuned bioactivity, reduced off-target effects. |
| Coordination with Metal Ions (e.g., ZnCl2) | Create novel structural geometries and reactivity. | Increased cytoprotective, antioxidant, and antimicrobial activity. mdpi.comresearchgate.net |
| Molecular Hybridization | Combine the indole-imidazole scaffold with other pharmacophores. | Dual-action agents, novel therapeutic applications (e.g., anti-inflammatory). rsc.org |
Exploration of Novel Biological Targets and Mechanistic Therapeutic Areas
While initial research has focused on the antimicrobial and anticancer potential of the indole-imidazole scaffold, its structural features suggest a broader range of therapeutic applications. The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov
Future investigations will aim to identify novel protein targets and explore new therapeutic areas. Given the established activity of various indole derivatives, potential targets for this compound analogues could include:
Tubulin Polymerization: Many indole compounds exhibit anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest. nih.gov
Kinase Inhibition: The imidazole ring is a key feature in many kinase inhibitors, suggesting that these compounds could be developed to target specific kinases involved in cancer progression. nih.govresearchgate.net
DNA Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer therapy. nih.gov
Aromatase: Indole derivatives have been investigated as aromatase inhibitors for hormone-dependent breast cancer. eurekaselect.com
Beyond oncology, the scaffold's potential in treating inflammatory diseases, neurodegenerative disorders, and viral infections remains largely unexplored. High-throughput screening against diverse target panels will be crucial in uncovering these new therapeutic opportunities.
Integration of Multi-Omics Data in Compound Mechanism of Action Elucidation
A deep understanding of a compound's mechanism of action (MoA) is critical for its clinical development. Future research will move beyond traditional biochemical assays and integrate multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of how this compound affects biological systems.
Chemoproteomics, for instance, can identify the direct protein targets of the compound within the cell, providing crucial insights into its MoA. rrpharmacology.ru This technique was used to profile the indole derivative SV-1010, revealing its effects on dopamine (B1211576) and GABA neurotransmission, among other pathways. rrpharmacology.ru Similarly, metabolomics can reveal how the compound alters cellular metabolic pathways or interacts with the gut microbiome, which is known to metabolize indole derivatives into various bioactive molecules. nih.govnih.govmdpi.com
By combining these datasets, researchers can construct detailed pathway analyses, identifying the upstream targets and downstream effects of the compound. This integrated approach, which can merge proteome solubility data with differential expression data from proteomics and transcriptomics, is powerful for deconvoluting complex biological responses and validating novel mechanisms of action. elifesciences.org
Advanced Synthetic Methodologies for Complex Analogues
The synthesis of diverse and structurally complex analogues is essential for thorough SAR exploration. While methods like the Van Leusen three-component reaction have been used to create initial libraries of 3-substituted-1H-imidazol-5-yl-1H-indoles, future research will employ more advanced and efficient synthetic strategies. mdpi.com
Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the direct and selective functionalization of heterocyclic cores. researchgate.net Future synthetic efforts will likely focus on:
C-H Functionalization: Using catalysts based on rhodium, palladium, or copper to directly attach new functional groups to the indole ring, bypassing the need for pre-functionalized starting materials. scienmag.comacs.org This approach is more atom-economical and allows for rapid diversification.
Domino and Tandem Reactions: Designing multi-step reaction sequences that occur in a single pot to rapidly assemble complex molecular architectures, such as fused indole-diazepine systems. acs.orgdergipark.org.tr
Combinatorial Synthesis: Employing high-throughput synthesis techniques to generate large, diverse libraries of indole-imidazole derivatives for screening. nih.gov
Green Chemistry Approaches: Developing syntheses that use environmentally benign solvents (like water) and metal-free catalyst systems to improve the sustainability of the chemical process. dergipark.org.trnih.gov
These advanced methods will provide access to novel chemical space and enable the creation of highly optimized and complex derivatives that would be difficult to access through traditional methods.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Description | Advantages |
|---|---|---|
| Van Leusen Reaction | A three-component reaction to form the imidazole ring. mdpi.com | Good for initial library synthesis. |
| Transition Metal-Catalyzed C-H Functionalization | Direct modification of the indole core using catalysts (e.g., Rh, Pd, Cu). scienmag.comacs.org | High atom economy, access to novel derivatives, site-selectivity. |
| Tandem/Domino Reactions | Multi-step, one-pot synthesis of complex fused systems. dergipark.org.tr | Increased efficiency, rapid construction of complex scaffolds. |
| Combinatorial Chemistry | Automated or parallel synthesis of large compound libraries. nih.gov | High-throughput screening, rapid SAR exploration. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. In the context of this compound, these computational tools will be instrumental in accelerating the design-synthesize-test-analyze cycle.
Future research will heavily rely on in silico techniques for several key tasks:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms to predict the bioactivity of virtual compounds before they are synthesized. researchgate.netresearchgate.net This allows researchers to prioritize the most promising candidates, saving significant time and resources. espublisher.comespublisher.com
Virtual Screening: Using molecular docking and ML-based scoring functions to screen vast virtual libraries of potential analogues against specific biological targets. nih.govrsc.org
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. rsc.org
Generative Models: Using advanced AI to design entirely novel molecules with desired properties, expanding beyond the chemical space of known indole-imidazole derivatives. researchgate.net
By combining phenotypic data from high-throughput screens (e.g., imaging, gene expression) with chemical structure information, ML models can achieve high accuracy in predicting compound activity, guiding the optimization process toward more potent and selective next-generation therapeutics. repcomseet.orgnih.gov
Q & A
Q. What is the standard synthetic route for 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole, and how is its structure confirmed?
Methodological Answer: The compound is synthesized via a two-step process:
Imidazole coupling : React 1H-indole-3-methanol with carbonyldiimidazole (CDI) in anhydrous acetonitrile (MeCN) at room temperature for 5 hours to form 3-(1H-imidazol-1-ylmethyl)-1H-indole (92% yield) .
N-alkylation : Use sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by reaction with ethyl bromide or a similar alkylating agent. Purification via silica gel chromatography or recrystallization (e.g., using MeCN) yields the final product .
Q. Characterization :
- 1H/13C NMR : Key peaks include δ ~5.31 ppm (CH2 bridge), aromatic protons between δ 6.96–8.23 ppm, and ethyl group signals (e.g., δ 1.21–1.25 ppm for CH3) .
- HRMS-ESI : Confirm molecular ion peaks (e.g., [M+H]+ = 312.1712) .
- X-ray crystallography (if applicable): Resolve dihedral angles between indole, imidazole, and substituent rings for structural validation .
Q. What experimental protocols are used to evaluate the antifungal activity of this compound?
Methodological Answer:
- In vitro assays : Use rice blast (Pyricularia oryzae) or Candida albicans models. Prepare compound solutions in DMSO and test at concentrations ranging from 1–100 μg/mL.
- Microdilution method : Measure minimum inhibitory concentration (MIC) by observing fungal growth inhibition after 48–72 hours .
- Control groups : Include fluconazole or amphotericin B as positive controls and solvent-only (DMSO) as a negative control.
- Data interpretation : Compare IC50 values with structural analogs (e.g., ethyl ester derivatives) to assess the impact of substituents on activity .
Advanced Research Questions
Q. How can conflicting NMR data for synthesized derivatives be resolved?
Methodological Answer: Conflicts often arise from:
- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .
- Tautomerism : For imidazole-containing compounds, verify pH conditions (neutral vs. acidic) to stabilize specific tautomers .
- Dynamic processes : Use variable-temperature NMR to detect rotational barriers (e.g., around the CH2 bridge) .
- Cross-validation : Compare with HRMS, X-ray data, or computational predictions (DFT calculations for expected chemical shifts) .
Q. What strategies improve the yield of N-alkylation in the synthesis pathway?
Methodological Answer:
- Base optimization : Replace NaH with milder bases (e.g., K2CO3) to reduce side reactions in DMF .
- Alkylating agent : Use reactive electrophiles like ethyl iodide instead of bromide to accelerate SN2 mechanisms.
- Microwave-assisted synthesis : Reduce reaction time from 5 hours to <1 hour, enhancing efficiency .
- Workup modifications : Extract with chloroform instead of ethyl acetate to minimize product loss during purification .
Q. How do structural modifications (e.g., ethyl vs. propyl chains) influence bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs with varying alkyl chain lengths (e.g., 3a: ethyl, 3b: propyl, 3c: hexyl) and compare MIC values .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal cytochrome P450 enzymes. Longer chains may enhance hydrophobic interactions .
- LogP analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability. Propyl derivatives (LogP ~3.2) often show better bioavailability than ethyl (LogP ~2.8) .
Q. How should researchers address contradictions in reported antifungal efficacy across studies?
Methodological Answer:
- Standardize assays : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for consistent inoculum preparation and endpoint determination.
- Control variables : Replicate experiments under identical conditions (e.g., pH, temperature).
- Meta-analysis : Pool data from multiple studies (e.g., MIC ranges for this compound: 8–32 μg/mL) and perform statistical tests (e.g., ANOVA) to identify outliers .
- Mechanistic studies : Use fluorescence microscopy to confirm fungal membrane disruption, resolving discrepancies between growth inhibition and cell death assays .
Q. What in silico methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
- Molecular dynamics (MD) : Simulate interactions with human serum albumin (HSA) to predict plasma half-life .
- DEREK Nexus : Screen for structural alerts (e.g., imidazole-related mutagenicity) to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
